Isoquinoline-5-carboxylic acid
Overview
Description
DS-1442 is a compound developed by Daiichi Sankyo Co., Ltd. It is a cholesteryl ester transfer protein inhibitor, which means it inhibits the activity of cholesteryl ester transfer protein. This protein plays a crucial role in the transfer of cholesteryl esters and triglycerides between lipoproteins, which are essential for lipid metabolism. DS-1442 has been studied for its potential to treat dyslipidemias and reduce atherosclerosis by elevating high-density lipoprotein cholesterol and reducing non-high-density lipoprotein cholesterol .
Mechanism of Action
Target of Action
Isoquinoline-5-carboxylic acid, like other isoquinoline alkaloids, is known to exert its effects through interactions with various cellular targets
Mode of Action
Isoquinoline alkaloids, in general, are known to exert their effects through various mechanisms, such as inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis . It is plausible that this compound may share similar mechanisms, but specific studies are required to confirm this.
Biochemical Pathways
Isoquinoline alkaloids are known to interact with various biochemical pathways, influencing cellular processes . .
Pharmacokinetics
Information on the compound’s bioavailability is also lacking
Result of Action
Some isoquinoline alkaloids are known to have anticancer effects, inhibiting cell proliferation and inducing apoptosis . .
Action Environment
Many factors, including pH, temperature, and the presence of other compounds, can influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
Isoquinoline alkaloids, which Isoquinoline-5-carboxylic acid is a part of, have been found to exhibit potent broad-spectrum anticancer activity through various mechanisms .
Cellular Effects
Isoquinoline alkaloids have been reported to exhibit anticancer effects by inhibiting cell proliferation and invasion, suppressing tumor angiogenesis, and inducing cell apoptosis .
Molecular Mechanism
Isoquinoline alkaloids, which this compound is a part of, have been reported to exert their anticancer effects through inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
Metabolic Pathways
Isoquinoline alkaloids, which this compound is a part of, have been reported to be involved in various metabolic pathways .
Preparation Methods
The specific synthetic routes and reaction conditions for DS-1442 are proprietary and not publicly disclosed in detailIndustrial production methods would likely involve large-scale chemical synthesis processes, ensuring the purity and consistency of the compound for pharmaceutical use .
Chemical Reactions Analysis
DS-1442 undergoes various chemical reactions, primarily focusing on its interaction with cholesteryl ester transfer protein. The compound’s activity involves binding to the protein and inhibiting its function. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the binding process. The major products formed from these reactions are the inhibited cholesteryl ester transfer protein complexes, which result in altered lipid metabolism .
Scientific Research Applications
DS-1442 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying cholesteryl ester transfer protein inhibition and its effects on lipid metabolism. In biology, it is used to investigate the role of cholesteryl ester transfer protein in various physiological processes. In medicine, DS-1442 has shown promise in treating dyslipidemias and reducing atherosclerosis, making it a potential therapeutic agent for cardiovascular diseases. In the industry, it could be used in the development of new drugs targeting lipid metabolism disorders .
Comparison with Similar Compounds
DS-1442 is unique in its specific inhibition of cholesteryl ester transfer protein, which sets it apart from other compounds targeting lipid metabolism. Similar compounds include torcetrapib, anacetrapib, and evacetrapib, which also inhibit cholesteryl ester transfer protein but differ in their chemical structures and pharmacokinetic properties. DS-1442’s uniqueness lies in its specific binding affinity and inhibitory potency, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
isoquinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLFLRGHZAXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950491 | |
Record name | Isoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27810-64-6 | |
Record name | 27810-64-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Isoquinoline-5-carboxylic acid being investigated in the context of pharmaceutical cocrystals?
A1: While the abstract doesn't delve into the specific properties of each base used, it highlights a common challenge in drug development: poor aqueous solubility of potential drug candidates. This often leads to poor absorption and low bioavailability, hindering the drug's effectiveness. This compound, being an organic base, has the potential to form ionic cocrystals with phosphoric acid (PA) and dihydrogen phosphate (DHP) salts. The research focuses on these types of cocrystals as a strategy to potentially improve the physicochemical properties of Active Pharmaceutical Ingredients (APIs) like this compound. []
Q2: What is the significance of identifying Hydrogen Bonding Motifs (HBMs) in these cocrystals?
A2: Understanding the specific HBMs formed between this compound, DHP anions, and PA molecules provides insights into the stability and predictability of these cocrystals. [] Crystal engineering relies on predicting and controlling these interactions to design cocrystals with desired properties. By identifying 46 distinct HBMs in DHP:PA ionic cocrystals, the researchers contribute valuable knowledge for future rational design efforts. []
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